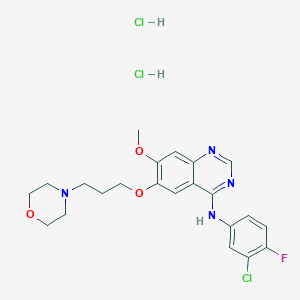

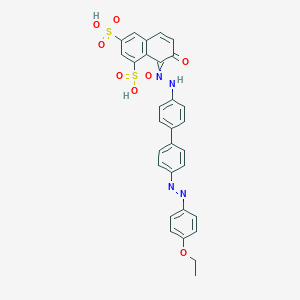

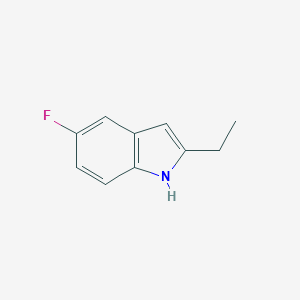

2-tert-butyl-1H-benzimidazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reduction of precursors and the use of palladium-catalyzed Suzuki reactions. For instance, the synthesis of a compound with a tert-butyl group involved reduction with NaBH4 and was confirmed by single-crystal X-ray diffraction, indicating a precise method for creating such compounds with high purity and specificity (叶姣 et al., 2015). Another method utilized palladium catalysis for the synthesis of tert-butyl derivatives, highlighting the versatility of approaches in producing these compounds (Qi Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been determined through various analytical techniques, including X-ray diffraction. These studies reveal the crystalline structure and the intermolecular interactions that influence the compound's stability and reactivity (Hu et al., 2010).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, offering insights into their reactivity and potential applications. For example, N-tert-butanesulfinyl imines serve as intermediates for asymmetric synthesis, demonstrating the utility of benzimidazole derivatives in producing enantioenriched amines (J. Ellman et al., 2002).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, of benzimidazole derivatives are crucial for their application in various fields. Studies typically focus on crystal structure to understand these properties better.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for the application of benzimidazole compounds in chemical synthesis and pharmaceuticals. For instance, the reactivity of benzimidazole derivatives with amines and the catalytic efficiency of ionic liquids in reactions highlight the compound's versatility (A. Sarkar et al., 2011).

科学的研究の応用

Synthesis and Structural Studies

Synthesis and Antitumor Activity : The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involving 2-tert-butyl-1H-benzimidazol-5-amine, was synthesized, and its crystal structure was determined. The compound displayed good antitumor activity against the Hela cell line in preliminary biological tests (叶姣 et al., 2015).

Intermediate in Synthesis : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an important intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, was synthesized using 2-tert-butyl-1H-benzimidazol-5-amine as a part of the process (Qi Zhang et al., 2022).

Magnetic and Chemical Properties

Study of Organic Magnetic Materials : The role of hydrogen bonds in benzimidazole-based organic magnetic materials was explored. The compound 2-(N-tert-butyl-N-aminoxyl)benzimidazole, related to 2-tert-butyl-1H-benzimidazol-5-amine, was synthesized and characterized, providing insights into the magnetic behavior and the role of hydrogen bonds in stabilizing magnetic materials (Jacqueline R. Ferrer et al., 2001).

Catalytic Activity in Oxidation Reactions : A study on the oxidation of substituted benzyl amines using a phenoxo-bridged dimeric nickel(II) complex discussed the catalytic activity and the role of benzimidazole-based ligands in these reactions. The findings suggest that benzimidazole-based compounds, related to 2-tert-butyl-1H-benzimidazol-5-amine, can play a significant role in catalyzing oxidation reactions (Robin Kumar et al., 2015).

作用機序

Target of Action

Benzimidazole derivatives have been known to inhibit receptor tyrosine kinases , suggesting a potential target for this compound.

Mode of Action

If it acts similarly to other benzimidazole derivatives, it may interact with its targets by binding to the active sites, leading to inhibition or modulation of the target’s function .

Pharmacokinetics

The compound is a solid at room temperature , and its bioavailability would be influenced by factors such as solubility, stability, and permeability.

Action Environment

The action, efficacy, and stability of 2-tert-butyl-1H-benzimidazol-5-amine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-tert-butyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVZHKZDFTTJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366585 |

Source

|

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-1H-benzimidazol-5-amine | |

CAS RN |

177843-66-2 |

Source

|

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)